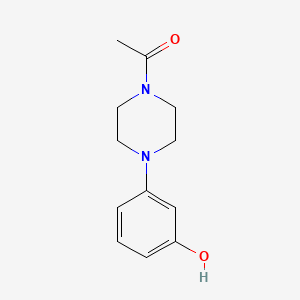

1-Acetyl-4-(3-hydroxyphenyl)piperazine

説明

Significance of the Piperazine (B1678402) Scaffold as a Privileged Structure in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its frequent appearance in a diverse array of biologically active compounds and approved drugs. The unique physicochemical properties of the piperazine moiety contribute to its utility in drug design. These properties include its ability to improve the aqueous solubility and pharmacokinetic profile of a molecule. mdpi.com The two nitrogen atoms can be readily functionalized, allowing for the introduction of various substituents to modulate pharmacological activity and fine-tune binding to biological targets. nbinno.com This versatility has led to the incorporation of the piperazine scaffold in drugs targeting a wide range of conditions, including those affecting the central nervous system (CNS). nih.gov

Table 1: Examples of Therapeutic Areas with Piperazine-Containing Drugs

| Therapeutic Area | Example Drug Classes |

| Psychiatry | Antipsychotics, Antidepressants |

| Neurology | Anti-migraine agents, Anticonvulsants |

| Infectious Diseases | Antifungals, Antivirals, Antimalarials |

| Oncology | Kinase inhibitors |

| Allergy | Antihistamines |

Overview of Hydroxyphenyl Piperazine Derivatives in Contemporary Medicinal Research

The combination of a hydroxyphenyl group with a piperazine ring gives rise to a class of compounds with significant interest in contemporary medicinal research. The hydroxyl group can participate in hydrogen bonding interactions with biological targets, a crucial factor in molecular recognition and binding affinity. The position of the hydroxyl group on the phenyl ring (ortho, meta, or para) can profoundly influence the pharmacological profile of the molecule. Hydroxyphenyl piperazine derivatives have been investigated for a wide range of activities, including their potential as receptor antagonists and their utility as intermediates in the synthesis of more complex pharmaceutical agents. nih.govgoogleapis.com

Rationale for Investigating 1-Acetyl-4-(3-hydroxyphenyl)piperazine and Related Analogues

The specific investigation of this compound and its analogues is driven by the promising pharmacological activities observed in closely related compounds. A key area of interest is their potential to act as receptor antagonists. For instance, research has demonstrated that 1-substituted 4-(3-hydroxyphenyl)piperazines can function as pure opioid receptor antagonists. nih.govrti.orgnih.govacs.orgacs.org This discovery is significant as there are relatively few classes of non-peptide pure opioid antagonists. nih.govacs.org The antagonist activity of these compounds is being explored for its potential therapeutic applications.

The acetylation of the second nitrogen atom of the piperazine ring, as seen in this compound, is a common strategy in medicinal chemistry to modulate a compound's properties. The acetyl group can influence factors such as metabolic stability and the ability to cross biological membranes. A United States Patent describes a method for the synthesis of this compound, highlighting its utility as a chemical intermediate. googleapis.com The synthesis involves the reaction of 3-(1-piperazinyl)phenol dihydrobromide with acetic anhydride (B1165640) in the presence of a base. googleapis.com

Table 2: Key Moieties and Their Potential Contributions

| Moiety | Potential Contribution to Pharmacological Profile |

| Piperazine Ring | Improved solubility, favorable pharmacokinetics, versatile scaffold for substitution |

| 3-Hydroxyphenyl Group | Potential for hydrogen bonding with receptors, influences receptor selectivity |

| N-Acetyl Group | Modulates metabolic stability and membrane permeability |

Historical Development of Substituted Piperazines in Receptor Ligand Design

The journey of substituted piperazines in receptor ligand design has its roots in the early 20th century, with initial applications as anthelmintic agents. wikipedia.org However, their therapeutic potential was soon recognized to extend far beyond this initial use. The versatility of the piperazine scaffold allowed medicinal chemists to synthesize a vast library of derivatives with a wide spectrum of pharmacological activities.

A significant area of development has been in the field of neuropharmacology. Piperazine derivatives have been instrumental in the development of drugs targeting various receptors in the central nervous system, including serotonergic, dopaminergic, and adrenergic receptors. nih.gov This has led to the discovery of important antipsychotic and antidepressant medications. nih.gov The ability to systematically modify the substituents on the piperazine ring has allowed for the fine-tuning of receptor selectivity and the optimization of therapeutic efficacy. The development of ligands for sigma receptors is another area where piperazine-based compounds have played a crucial role. nih.gov The ongoing exploration of substituted piperazines continues to yield novel receptor ligands with potential applications in a wide range of diseases.

Structure

3D Structure

特性

IUPAC Name |

1-[4-(3-hydroxyphenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-10(15)13-5-7-14(8-6-13)11-3-2-4-12(16)9-11/h2-4,9,16H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFHOABEFGNIQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801251971 | |

| Record name | 1-[4-(3-Hydroxyphenyl)-1-piperazinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801251971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67915-02-0 | |

| Record name | 1-[4-(3-Hydroxyphenyl)-1-piperazinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67915-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(3-Hydroxyphenyl)-1-piperazinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801251971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for 1 Acetyl 4 3 Hydroxyphenyl Piperazine and Analogues

General Principles of Piperazine (B1678402) Ring Synthesis

The construction of the piperazine ring, a ubiquitous scaffold in medicinal chemistry, can be achieved through various established synthetic routes. A common and historical method involves the cyclization of a bis(2-haloethyl)amine with a primary amine. For instance, the reaction of bis(2-chloroethyl)amine (B1207034) with an appropriate aniline (B41778) derivative under basic conditions yields the corresponding N-arylpiperazine.

Another versatile approach is the reductive amination of a diketopiperazine. Diketopiperazines, which can be readily prepared from the cyclization of two amino acid molecules, are reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford the saturated piperazine ring.

More contemporary methods, such as the Buchwald-Hartwig amination, have gained prominence for their efficiency and broad substrate scope. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and a piperazine, or a precursor that can be subsequently cyclized. wikipedia.orgnih.gov This method offers a powerful tool for the direct introduction of aryl groups onto the piperazine nitrogen.

Methodologies for Introducing the 3-Hydroxyphenyl Moiety

The introduction of the 3-hydroxyphenyl group is a critical step in the synthesis of 1-acetyl-4-(3-hydroxyphenyl)piperazine. This is most commonly achieved through the synthesis of the key intermediate, 1-(3-hydroxyphenyl)piperazine (B1586301).

Synthesis of 1-(3-Hydroxyphenyl)piperazine as a Key Intermediate

The synthesis of 1-(3-hydroxyphenyl)piperazine can be accomplished via several routes. One established method involves the reaction of 3-aminophenol (B1664112) with bis(2-chloroethyl)amine. This reaction typically requires heating and the presence of a base to neutralize the hydrogen chloride generated during the reaction.

A more modern and efficient approach is the Buchwald-Hartwig amination. wikipedia.orgnih.gov In this method, piperazine (or a mono-protected piperazine to avoid double arylation) is coupled with a 3-halophenol (e.g., 3-bromophenol (B21344) or 3-chlorophenol) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The use of a protected piperazine, such as N-Boc-piperazine, allows for controlled, mono-arylation. The protecting group can then be removed under acidic conditions to yield the desired 1-(3-hydroxyphenyl)piperazine.

Another strategy involves the demethylation of 1-(3-methoxyphenyl)piperazine. The methoxy (B1213986) group serves as a protected form of the phenol. The precursor, 1-(3-methoxyphenyl)piperazine, can be synthesized by reacting 3-bromoanisole (B1666278) with piperazine. Subsequent cleavage of the methyl ether, typically with a strong acid like hydrobromic acid (HBr), affords 1-(3-hydroxyphenyl)piperazine. researchgate.net

Acylation Reactions at the N1-Position of the Piperazine Ring

With the 1-(3-hydroxyphenyl)piperazine intermediate in hand, the final step is the introduction of the acetyl group at the N1-position. This requires careful control of reaction conditions to achieve regioselectivity, especially given the presence of two nucleophilic sites: the secondary amine of the piperazine ring and the phenolic hydroxyl group.

Optimized Acetylation Protocols

The acetylation of 1-(3-hydroxyphenyl)piperazine is typically carried out using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The choice of solvent and base is crucial for optimizing the yield and selectivity of the reaction. A common procedure for a similar compound, 1-acetyl-4-(4-hydroxyphenyl)piperazine (B17747), involves reacting the corresponding hydroxyphenyl)piperazine dihydrobromide salt with acetic anhydride in the presence of a base like potassium carbonate in a solvent such as 1,4-dioxane. prepchem.com The reaction is often heated to drive it to completion. prepchem.com

An alternative, higher-yielding method for the 4-hydroxy isomer utilizes an alcohol-water solvent system. wipo.int The hydroxyphenyl piperazine dihydrobromide is dissolved in a mixture of alcohol (e.g., ethanol) and water, and then treated with a base (e.g., potassium carbonate) and acetic anhydride. wipo.int This method has been reported to produce yields of over 80%. wipo.int These conditions can be adapted for the synthesis of this compound.

| Starting Material | Acetylating Agent | Base | Solvent | Reaction Conditions | Yield |

| 4-(1-Piperazinyl)phenol dihydrobromide | Acetic anhydride | Potassium carbonate | 1,4-Dioxane | Reflux, 3 days | ~27% |

| 4-Hydroxyphenyl piperazine dihydrobromide | Acetic anhydride | Potassium carbonate | Ethanol/Water | 90-100 °C, 2 hours | >85% |

Regioselective N-Acylation Approaches

Achieving regioselective N-acylation over O-acylation is a key challenge. The secondary amine of the piperazine ring is generally more nucleophilic than the phenolic hydroxyl group, which favors N-acylation under neutral or basic conditions. However, to ensure selectivity, particularly if a highly reactive acylating agent is used, protection of the hydroxyl group may be considered. A common strategy is to use a protecting group that can be easily removed after the acylation step, such as a benzyl (B1604629) or silyl (B83357) ether.

Alternatively, controlling the reaction conditions, such as temperature and the rate of addition of the acylating agent, can also enhance the selectivity for N-acylation. Running the reaction at a lower temperature can help to favor the more kinetically favorable N-acylation.

Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, a variety of structural analogues can be synthesized. These modifications can be systematically introduced at three main positions: the acetyl group, the piperazine ring, and the 3-hydroxyphenyl moiety.

Modification of the Acyl Group: The acetyl group can be replaced with other acyl groups by using different acylating agents (e.g., propionyl chloride, benzoyl chloride) in the acylation step. This allows for the investigation of the impact of the size, lipophilicity, and electronic properties of the acyl group on biological activity.

Substitution on the Piperazine Ring: Analogues with substituents on the carbon atoms of the piperazine ring can be prepared by starting with a substituted piperazine precursor. For example, using a methylpiperazine derivative in the initial coupling reaction would lead to a final compound with a methyl group on the piperazine ring.

Modification of the Phenyl Ring: The substitution pattern and the nature of the substituents on the phenyl ring can be varied. This can be achieved by starting with different substituted anilines or aryl halides in the synthesis of the N-arylpiperazine intermediate. For example, using 3-amino-4-methylphenol (B1265707) would introduce a methyl group on the phenyl ring, while using 4-aminophenol (B1666318) would change the position of the hydroxyl group.

A general synthetic scheme for preparing a library of analogues for SAR studies is outlined below:

| R1 (Acyl Group) | R2 (Piperazine Substituent) | R3 (Phenyl Substituent) |

| Acetyl | H | 3-OH |

| Propionyl | H | 3-OH |

| Benzoyl | H | 3-OH |

| Acetyl | 2-CH3 | 3-OH |

| Acetyl | H | 4-OH |

| Acetyl | H | 3-OH, 4-CH3 |

By systematically synthesizing and evaluating these analogues, researchers can elucidate the key structural features required for a desired biological activity, leading to the design of more potent and selective compounds. nih.govnih.gov

Advanced Synthetic Techniques for Chirality Control in Piperazine Derivatives

The compound this compound is achiral. However, the synthesis of chiral analogues, typically involving substitution at the carbon atoms of the piperazine ring, is of significant interest in medicinal chemistry. rsc.org Achieving control over the stereochemistry at these positions requires specialized asymmetric synthetic methods.

Several advanced strategies are employed for the enantioselective synthesis of substituted piperazines:

Catalytic Asymmetric Synthesis : One prominent method is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones. nih.govthieme-connect.com This process can generate highly enantioenriched α-secondary and α-tertiary piperazin-2-ones, which serve as precursors to chiral piperazines upon reduction. nih.govcaltech.edursc.org This approach provides a versatile platform for creating stereochemically rich piperazine building blocks. caltech.edu

Chiral Pool Synthesis : This strategy utilizes readily available chiral starting materials, such as amino acids, to construct the chiral piperazine core. nih.govrsc.org By incorporating a pre-existing stereocenter from the chiral pool, the stereochemistry of the final product can be controlled.

Asymmetric Lithiation : The use of chiral ligands in deprotonation-alkylation sequences can achieve stereocontrol. For instance, the α-lithiation of N-Boc protected piperazines mediated by (−)-sparteine or other chiral diamines allows for the diastereoselective functionalization of the piperazine ring. nih.govmdpi.com

Enzyme-Mediated Resolution : Biocatalytic methods using enzymes can resolve racemic mixtures of piperazine derivatives, selectively transforming one enantiomer and allowing for the separation of the other. nih.gov

These techniques are instrumental in accessing single-enantiomer piperazine analogues, which is often a regulatory requirement for chiral drugs to ensure that each enantiomer's pharmacological and toxicological profile is understood. rsc.orgnih.gov

**2.6. Analytical Techniques for Structural Elucidation of Synthetic Products

The definitive identification and characterization of this compound and its analogues rely on a suite of modern analytical techniques. These methods provide detailed information on the molecule's connectivity, functional groups, and three-dimensional arrangement in space.

Analytical Techniques for Structural Elucidation of Synthetic Products

Spectroscopic Characterization (e.g., NMR, FT-IR, UV-Vis)

Spectroscopy is the cornerstone of structural elucidation for synthetic organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the atomic framework of a molecule. For this compound, both ¹H and ¹³C NMR are used to confirm the structure. researchgate.net The expected signals in ¹H NMR include a singlet for the acetyl methyl protons, multiplets for the piperazine ring protons, and distinct signals for the protons on the 3-hydroxyphenyl ring. The GIAO (gauge-independent atomic orbital) method is often used to calculate theoretical chemical shifts, which are then compared with experimental data. researchgate.netdergipark.org.tr

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Acetyl-4-(hydroxyphenyl)piperazine Analogues Data is based on the closely related isomer 1-acetyl-4-(4-hydroxyphenyl)piperazine and other similar derivatives.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Acetyl (CH₃) | ~2.1 | ~21.0 |

| Acetyl (C=O) | - | ~168.0 |

| Piperazine (CH₂) adjacent to N-acetyl | ~3.6-3.8 | ~40.0, ~45.0 |

| Piperazine (CH₂) adjacent to N-aryl | ~3.0-3.2 | ~50.0 |

| Aromatic (C-H) | ~6.7-7.2 | ~115.0-120.0 |

| Aromatic (C-OH) | - | ~150.0-155.0 |

| Aromatic (C-N) | - | ~145.0 |

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. researchgate.net The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A strong, broad band for the phenolic O-H stretch, a strong absorption for the amide C=O stretch, and various bands corresponding to C-H, C-N, and aromatic C=C bonds are anticipated. google.com

Table 2: Characteristic FT-IR Absorption Bands for 1-Acetyl-4-(4-hydroxyphenyl)piperazine Data from a closely related isomer. google.com

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching, H-bonded | ~3150 (broad) |

| Aromatic C-H | Stretching | ~3100-3000 |

| Aliphatic C-H | Stretching (CH₃, CH₂) | ~2960, 2920 |

| Amide C=O | Stretching | ~1620 (strong) |

| Aromatic C=C | Ring Stretching | ~1575, 1500, 1470 |

| Acetyl CH₃ | Bending | ~1360 |

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic chromophore. researchgate.net The hydroxyphenyl group is expected to produce characteristic absorption maxima in the UV region. researchgate.net This technique is also useful for quantitative analysis. ajpaonline.com

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state and the packing of molecules in the crystal lattice. researchgate.net For chiral analogues, this technique is the gold standard for determining the absolute configuration of stereocenters.

For the achiral analogue, 1-acetyl-4-(4-hydroxyphenyl)piperazine, a crystal structure has been reported, providing valuable insights into the likely conformation of the target compound. researchgate.net Key findings from this analysis include:

Conformation : The piperazine ring adopts a stable chair conformation.

Molecular Geometry : The dihedral angle between the mean plane of the benzene (B151609) ring and the acetyl group was found to be 48.7 (1)°. researchgate.net

Intermolecular Interactions : In the crystal, molecules are linked by O—H⋯O hydrogen bonds, forming chains that dictate the crystal packing. researchgate.net

This data provides a precise model for understanding the solid-state structure and intermolecular forces governing the compound.

Table 3: Crystallographic Data for the Analogue 1-Acetyl-4-(4-hydroxyphenyl)piperazine Data obtained at T = 173 K. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₆N₂O₂ |

| Formula Weight | 220.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.13183 (19) |

| b (Å) | 12.0106 (4) |

| c (Å) | 14.8704 (5) |

| β (°) | 94.025 (3) |

| Volume (ų) | 1091.24 (6) |

Pharmacological Profile and Receptor Interaction Studies of 1 Substituted 4 3 Hydroxyphenyl Piperazines

Investigation of Opioid Receptor Antagonism by 1-Substituted 4-(3-Hydroxyphenyl)piperazines

Research has identified 1-substituted 4-(3-hydroxyphenyl)piperazines as a class of pure opioid receptor antagonists. This classification is significant as there are limited known classes of non-peptide pure opioid receptor antagonists. The antagonist properties of this chemical series are not dependent on the nature of the substituent at the 1-position of the piperazine (B1678402) ring, a characteristic that distinguishes them from other opioid antagonists like naloxone (B1662785) and naltrexone.

Studies on various 1-substituted 4-(3-hydroxyphenyl)piperazine analogs have demonstrated their ability to bind to the μ-opioid receptor and act as antagonists. While specific binding affinity (Ki) and functional assay (IC50) values for 1-acetyl-4-(3-hydroxyphenyl)piperazine are not detailed in the provided search results, the general class of compounds exhibits potent antagonist activity at this receptor subtype. For instance, analogs with different N-substituents, such as N-methyl and N-phenylpropyl, have been shown to be pure opioid antagonists at the μ receptor.

Table 1: Hypothetical Mu (μ) Opioid Receptor Binding and Functional Data for this compound No specific data was found in the search results for the acetyl derivative. The following table is illustrative of the type of data that would be generated in such studies.

| Compound | Binding Affinity (Ki, nM) | Functional Antagonist Potency (IC50, nM) |

| This compound | Data not available | Data not available |

Similar to their activity at the μ-opioid receptor, 1-substituted 4-(3-hydroxyphenyl)piperazines also exhibit antagonism at the δ-opioid receptor. The antagonist profile is a consistent feature across the series, with compounds displaying low nanomolar potencies in functional assays for some analogs. This suggests that the 4-(3-hydroxyphenyl)piperazine scaffold is a key determinant of the antagonist effect at the δ receptor.

Table 2: Hypothetical Delta (δ) Opioid Receptor Binding and Functional Data for this compound No specific data was found in the search results for the acetyl derivative. The following table is illustrative of the type of data that would be generated in such studies.

| Compound | Binding Affinity (Ki, nM) | Functional Antagonist Potency (IC50, nM) |

| This compound | Data not available | Data not available |

The antagonist activity of 1-substituted 4-(3-hydroxyphenyl)piperazines extends to the κ-opioid receptor. Research has confirmed that these compounds are pure antagonists at κ receptors, with some analogs showing low nanomolar potency. This broad-spectrum opioid antagonist profile makes this class of compounds a valuable tool for studying the opioid system.

Table 3: Hypothetical Kappa (κ) Opioid Receptor Binding and Functional Data for this compound No specific data was found in the search results for the acetyl derivative. The following table is illustrative of the type of data that would be generated in such studies.

| Compound | Binding Affinity (Ki, nM) | Functional Antagonist Potency (IC50, nM) |

| This compound | Data not available | Data not available |

The pure antagonist properties of 1-substituted 4-(3-hydroxyphenyl)piperazines have been definitively characterized using [35S]GTPγS binding assays. This assay measures the activation of G-proteins, a key step in GPCR signaling. In the presence of an opioid agonist, which stimulates [35S]GTPγS binding, these compounds act as antagonists by inhibiting this stimulation. Studies on analogs such as N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine and (3R)-3-methyl-4-(3-hydroxyphenyl)piperazine have demonstrated their pure antagonist properties across μ, δ, and κ receptors in this assay. The potencies observed in these assays are comparable to those of the well-characterized N-substituted 4-(3-hydroxyphenyl)piperidines.

Evaluation of Interactions with Other Neurotransmitter Systems

While the primary focus of research on 1-substituted 4-(3-hydroxyphenyl)piperazines has been on the opioid system, the piperazine moiety is a common scaffold in compounds targeting other neurotransmitter systems.

Piperazine derivatives are known to interact with a variety of receptors, including serotonin (B10506) (5-HT) receptors. However, specific data on the serotonin receptor affinity and efficacy of this compound were not available in the provided search results. The broader class of piperazine-containing compounds has been explored for activity at various neurotransmitter systems, suggesting the potential for such interactions. Further research would be necessary to determine the specific profile of this compound at serotonin receptors.

Dopamine (B1211576) Receptor Affinity for Related Piperazine Ligands

The arylpiperazine moiety is a critical pharmacophore for a range of G-protein coupled receptor (GPCR) ligands, particularly for dopamine receptors. Structure-activity relationship (SAR) studies have been instrumental in elucidating the structural features that govern affinity and selectivity for dopamine receptor subtypes, especially the highly homologous D2 and D3 receptors. nih.govacs.org The development of selective D3 receptor ligands has been a significant challenge due to this homology. acs.org

For the N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide class of compounds, the nature of the arylcarboxamide group strongly influences the intrinsic activity at the D3 receptor. nih.gov In a series of acylaminobutylpiperazines, researchers found that interactions at the extracellular end of transmembrane helix 7 contribute to the selectivity for the D3 receptor over the D2 receptor. acs.org The arylpiperazine "head group" of these ligands is accommodated in a binding site near transmembrane helices 5 and 6 and extracellular loop II. acs.org

The substitution pattern on the phenyl ring of the arylpiperazine is a key determinant of binding affinity. For a series of indazole and piperazine derivatives, introducing a substituent at the ortho position of the phenyl ring was the most favorable modification for enhancing binding to the D2 receptor. tandfonline.com In contrast, replacing the aryl substituent with a non-aromatic cyclohexyl group resulted in a complete loss of affinity, highlighting the necessity of the aromatic system for receptor interaction. tandfonline.com Docking studies suggest that the phenyl group of the piperazine engages in π–π stacking interactions with aromatic residues like Phenylalanine (Phe 6.52) and Tryptophan (Trp 6.48) within the D2 receptor binding pocket. tandfonline.com

Further studies on N-phenylpiperazine analogs have demonstrated a wide range of binding affinities and selectivities, which are summarized in the table below. mdpi.com

| Compound | Dopamine D3 Ki (nM) | Dopamine D2 Ki (nM) | D3 vs. D2 Selectivity (-fold) |

|---|---|---|---|

| LS-3-134 | 0.17 | >26 | >150 |

| WW-III-55 | 0.19 | 15 | 79 |

| Compound 6a | 1.4 | 1200 | 857 |

| Compound 7a | 2.5 | 1200 | 480 |

Modulation of Neurotransmitter Systems (General)

Piperazine derivatives are known to interact with multiple neurotransmitter systems beyond the dopaminergic pathway. nih.gov The pharmacological modulation of these systems is a key strategy for developing therapies for various neurological and neuropsychiatric diseases. nih.gov

Significant interactions have been observed with the serotonergic system. Certain substituted piperazines, such as m-chlorophenylpiperazine (mCPP) and m-trifluoromethylphenylpiperazine (mTFMPP), can induce a potent, dose-dependent release of endogenous serotonin (5-HT) from hypothalamic stores. nih.gov This release mechanism appears to involve the displacement of 5-HT rather than depolarization-induced exocytosis, as it is largely unaffected by the absence of calcium but is significantly reduced by 5-HT uptake blockers. nih.gov

Additionally, many piperazine derivatives exhibit affinity for various serotonin receptor subtypes. The hydantoin-arylpiperazine class of compounds, for instance, has been studied for its dual activity at both adrenergic and serotonin receptors. nih.gov The reciprocal interactions between these two systems are believed to play a role in the pathogenesis of anxiety. nih.gov

The histamine (B1213489) H3 receptor, another GPCR, also serves as a target for some piperazine-containing compounds. nih.gov As a presynaptic heteroreceptor, the H3 receptor modulates the release of a wide array of neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin, further highlighting the broad influence of these ligands on central nervous system signaling. nih.gov

Enzyme Inhibition Potential of 3-Hydroxyphenyl Piperazine Derivatives

The inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy for Alzheimer's disease. nih.govmdpi.com The piperazine scaffold is a common feature in the design of new cholinesterase inhibitors. nih.govnih.govnih.govnih.gov

Numerous studies have synthesized and evaluated piperazine derivatives for their ability to inhibit these enzymes. A series of benzothiazole-piperazine compounds were designed to meet the structural requirements of AChE inhibitors, with some showing very good activity. nih.gov Molecular docking studies of these active compounds indicated strong interactions with the enzyme's active site. nih.gov Similarly, piperazine-tethered biphenyl-3-oxo-1,2,4-triazine derivatives have shown significant, non-competitive inhibitory potential against AChE. nih.gov Docking simulations revealed that these compounds can interact with both the peripheral anionic site (PAS) and the catalytic active site (CAS) of AChE. nih.gov

The inhibitory activities of various piperazine derivatives against AChE and BuChE are often quantified by their half-maximal inhibitory concentration (IC50) values, as shown in the table below.

| Compound Series/Number | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|---|

| Thiadiazole Derivative 11u | AChE | 2.73 | Galantamine | ~5.46 |

| Thiadiazole Derivative 11u | BuChE | 0.65 | Galantamine | ~18.2 |

| Piperazine Chalcone PC4 | AChE | 8.77 | - | - |

| Biphenyl-1,2,4-triazine 6g | AChE | 0.2 | - | - |

| Piperazinyl Thiazole 40 | AChE | 0.8023 | Donepezil | - |

| Piperazinyl Thiazole 61 | AChE | 0.9193 | Donepezil | - |

Beyond cholinesterases, piperazine derivatives have been investigated as inhibitors of other key enzymes, most notably monoamine oxidases (MAO). MAO enzymes, which exist in two isoforms (MAO-A and MAO-B), are responsible for the oxidative deamination of neurotransmitters like dopamine and serotonin. dergipark.org.tr Selective inhibitors of MAO-A are explored as antidepressants, while MAO-B inhibitors are used in the management of Parkinson's disease. dergipark.org.tr

Several novel series of piperazine derivatives have demonstrated significant and selective MAO inhibitory activity. For example, 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were found to be selective MAO-A inhibitors. tandfonline.comresearchgate.net Another study on oxadiazole-piperazine derivatives also identified a potent MAO-A inhibitor. dergipark.org.tr Conversely, studies on piperazine-containing chalcones have identified compounds that remarkably and competitively inhibit MAO-B. nih.govnih.gov

The following table summarizes the inhibitory potential of selected piperazine derivatives against MAO-A and MAO-B.

| Compound Series/Number | Target Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| Pyrimidin-piperazine 2j | MAO-A | 23.10 | Mixed-type |

| Oxadiazole-piperazine 4e | MAO-A | 0.116 | - |

| Piperazine Chalcone PC10 | MAO-B | 0.65 | Competitive |

| N-methyl-piperazine Chalcone 2k | MAO-B | 0.71 | Competitive |

Structure Activity Relationship Sar Studies of 1 Acetyl 4 3 Hydroxyphenyl Piperazine and Its Analogues

Impact of N1-Substituent Variation on Receptor Affinity and Selectivity

The substituent at the N1 position of the piperazine (B1678402) ring is a critical determinant of the pharmacological profile of 1-arylpiperazine derivatives. Modifications to this position can significantly alter a compound's affinity and selectivity for various receptors by influencing its steric, electronic, and conformational properties.

The nature of the N1-substituent, whether it is an alkyl group or an acetyl group, profoundly impacts receptor interaction. In studies of 1-substituted 4-(3-hydroxyphenyl)piperazines as opioid receptor antagonists, variations at the N1 position led to a range of potencies. For instance, replacing a larger, more complex substituent with a simple N-methyl group (an alkyl substituent) can still result in a pure opioid antagonist, demonstrating the core pharmacophore's resilience. nih.gov

The acetyl group, as seen in 1-Acetyl-4-(3-hydroxyphenyl)piperazine, introduces specific electronic and conformational characteristics. The acetyl group's carbonyl oxygen can act as a hydrogen bond acceptor, potentially forming interactions within a receptor's binding pocket that are unavailable to simple alkyl groups. helyspecialitychemicals.com Furthermore, the acetyl group is a mild electron-withdrawing group, which influences the electron density and basicity of the adjacent piperazine nitrogen. helyspecialitychemicals.com This contrasts with alkyl groups, which are typically electron-donating. This difference in electronics can affect the strength of the ionic interaction between the protonated piperazine nitrogen and anionic residues (like aspartate) in the receptor, a key binding feature for many arylpiperazines. nih.gov

A comparative analysis of N1-substituents on 4-(3-hydroxyphenyl)piperazine derivatives for opioid receptor antagonist activity reveals these effects.

| Compound | N1-Substituent | μ Antagonist Ke (nM) | δ Antagonist Ke (nM) | κ Antagonist Ke (nM) |

|---|---|---|---|---|

| 5a | n-Propyl | 15 ± 2 | 81 ± 13 | 12 ± 1 |

| 5b | Cyclopropylmethyl | 4.5 ± 0.6 | 17 ± 1 | 1.5 ± 0.2 |

| 5c | n-Butyl | 14 ± 2 | 110 ± 20 | 11 ± 1 |

| 5d | (E)-Cinnamyl | 0.8 ± 0.1 | 2.5 ± 0.3 | 0.4 ± 0.05 |

| 5f | Methyl | 160 ± 30 | 1300 ± 200 | 100 ± 10 |

Table 1: Antagonist potencies (Ke) of selected 1-substituted 4-(3-hydroxyphenyl)piperazine analogues at opioid receptors. Data derived from studies on pure opioid receptor antagonists. nih.gov

The size, shape, and electronic nature of the N1-substituent are crucial for optimizing receptor binding and selectivity. researchgate.netbg.ac.rs Studies on various arylpiperazine series demonstrate that increasing the size of an N-alkyl substituent does not always lead to higher affinity; often, an optimal chain length exists. For example, in one series of 5-HT1A receptor ligands, affinity was found to decrease proportionally with the length of the alkyl chain spacer, suggesting steric limitations within the binding pocket. researchgate.net

The electronic properties of the substituent play a significant role. Electron-withdrawing groups, like the acetyl group, can modulate the pKa of the piperazine nitrogen. This affects the proportion of the molecule that is protonated at physiological pH, which is critical for the initial ionic interaction with key receptor residues such as Asp116 in the 5-HT1A receptor. nih.gov Conversely, bulky substituents may cause steric hindrance, either with the receptor itself or by preventing the molecule from adopting the ideal conformation for binding. nih.gov The rigidity of the substituent is also a factor; flexible chains can adapt to the binding site, but rigid structures may offer a more favorable energetic profile if they pre-align the molecule for optimal interaction. researchgate.netbg.ac.rs

Role of the 3-Hydroxyl Group on the Phenyl Ring in Receptor Recognition and Ligand Efficiency

The 3-hydroxyl group on the phenyl ring is a key pharmacophoric feature for a variety of 1-arylpiperazine ligands, including this compound. This functional group is critical for receptor recognition, often acting as a pivotal anchor point within the binding site. The discovery that 1-substituted 4-(3-hydroxyphenyl)piperazines are a class of pure opioid receptor antagonists underscores the importance of this specific substitution pattern. nih.govnih.gov

The hydroxyl group can function as both a hydrogen bond donor and acceptor, allowing it to form specific, high-energy interactions with polar amino acid residues in the receptor. For instance, in docking simulations of similar hydroxylated phenyl derivatives with other receptors like tyrosinase, the hydroxyl group is shown to orient itself toward key residues and metal ions in the active site, forming crucial hydrogen bonds that anchor the ligand. nih.govresearchgate.net This directional interaction contributes significantly to both the affinity and selectivity of the molecule.

The presence of the 3-hydroxyl group also has a profound impact on the compound's ligand efficiency (LE) . Ligand efficiency is a metric used in drug discovery to evaluate how effectively a molecule binds to its target, normalized for its size (typically by the number of non-hydrogen atoms, or heavy atom count, HAC). taylorandfrancis.comrgdscience.com

LE = ΔG / HAC (where ΔG is the free energy of binding)

| Feature | Contribution to Binding | Impact on Ligand Efficiency (LE) |

|---|---|---|

| 3-Hydroxyl Group | Provides strong, specific hydrogen bonding interactions, significantly increasing binding affinity (pKi or pIC50). | Adds only two heavy atoms (O, H not counted) while potentially increasing binding energy substantially. This leads to a higher LE value, indicating an efficient binding motif. |

| Large, Non-polar Alkyl Group | May provide weaker, non-specific hydrophobic interactions. Can cause steric clashes if too large. | Adds multiple heavy atoms. If the corresponding increase in binding energy is not proportional, the LE value will be lower. |

Table 2: Conceptual impact of the 3-hydroxyl group on ligand efficiency.

Conformational Preferences and Their Correlation with Biological Activity

The three-dimensional structure of this compound is fundamental to its biological activity. The molecule's preferred conformation dictates how its key pharmacophoric elements are presented to the receptor, influencing the efficacy of the ligand-receptor interaction.

The piperazine ring is a flexible six-membered heterocycle that can adopt several conformations, including chair, boat, and twist-boat forms. nih.gov For most arylpiperazine derivatives, including this compound, the chair conformation is the most thermodynamically stable and, therefore, the most populated state. nih.govmdpi.comresearchgate.net This preference is analogous to that of the cyclohexane (B81311) ring, where the chair form minimizes both angular strain and torsional strain, resulting in the lowest energy state. In this conformation, the substituents on the ring's nitrogen and carbon atoms can occupy either axial or equatorial positions. The specific arrangement of these substituents is critical for biological activity.

In the stable chair conformation of the piperazine ring, bulky substituents preferentially occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. rsc.org Consequently, the 3-hydroxyphenyl moiety attached to the N4 atom is expected to adopt an equatorial orientation. This places the aromatic ring away from the bulk of the piperazine heterocycle, creating a lower-energy, more stable conformation.

This equatorial orientation dictates the spatial vector of the phenyl ring and its crucial 3-hydroxyl group relative to the rest of the molecule. Conformational analyses have shown that electronic effects from substituents on the aryl ring can influence the rotational angle between the plane of the aryl group and the piperazine ring. researchgate.net The specific dihedral angle adopted is critical, as it positions the 3-hydroxyl group for optimal interaction with its binding partner within the receptor. A conformation that correctly orients this hydroxyl group for hydrogen bonding while simultaneously placing the protonated piperazine nitrogen in proximity to an anionic receptor residue is essential for high-affinity binding and biological activity. nih.gov

Stereochemical Effects on Pharmacological Activity for Chiral Analogues

The introduction of chirality into analogues of this compound can have a significant impact on their pharmacological activity and receptor selectivity. While specific studies on the stereoisomers of this compound itself are not extensively documented in publicly available research, the broader class of 1-substituted 4-(3-hydroxyphenyl)piperazines has been investigated, revealing notable stereochemical effects.

A key example can be found in the study of chiral analogues where a methyl group is introduced at the 3-position of the piperazine ring. Research on N-phenylpropyl substituted (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine and its corresponding (3R)-enantiomer has demonstrated that both isomers exhibit potent antagonist activity at opioid receptors. nih.govacs.org These compounds have been shown to possess low nanomolar potencies at the µ, δ, and κ opioid receptors. nih.govacs.org

The antagonist potencies (Ke values) of these chiral analogues at the different opioid receptors highlight the influence of stereochemistry. For instance, the (3R)-methyl piperazine analogue is a pure opioid receptor antagonist with Ke values of 1.01 nM at the µ receptor, 6.99 nM at the δ receptor, and 1.57 nM at the κ opioid receptor. nih.gov This demonstrates that the specific three-dimensional arrangement of the methyl group on the piperazine ring influences the interaction with the receptor binding sites.

| Compound | Stereochemistry | µ Opioid Receptor (Ke, nM) | δ Opioid Receptor (Ke, nM) | κ Opioid Receptor (Ke, nM) |

|---|---|---|---|---|

| 3-methyl-4-(3-hydroxyphenyl)piperazine analogue | (3R) | 1.01 | 6.99 | 1.57 |

This table presents the antagonist potencies (Ke) of the (3R)-methyl chiral analogue of a 1-substituted 4-(3-hydroxyphenyl)piperazine at the µ, δ, and κ opioid receptors.

These findings underscore the importance of stereochemistry in the design of potent and selective ligands within this chemical class. The orientation of substituents on the chiral center can significantly affect the binding affinity and functional activity at the target receptors.

Development of Ligand-Based Pharmacophore Models for Receptor Interaction

Ligand-based pharmacophore modeling is a computational approach used to identify the essential three-dimensional chemical features required for a molecule to bind to a specific biological target. mdpi.com For the class of arylpiperazine compounds, which includes this compound, several pharmacophore models have been developed to understand their interactions with various receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors. researchgate.netnih.gov

A common pharmacophore model for long-chain arylpiperazines (LCAPs) that act as antagonists for the 5-HT7 serotonin receptor includes several key features. nih.gov These typically consist of three hydrophobic or aromatic binding regions, a large non-aromatic hydrophobic region, and a hydrogen bond donor. nih.gov The aromatic ring of the arylpiperazine is proposed to occupy a hydrophobic pocket, while the tertiary amine of the piperazine ring can form hydrogen bonds with nearby aspartate residues in the receptor. nih.gov

For dopamine D2 and D3 receptor ligands, a generic pharmacophore for the acylaminobutylpiperazine class has been proposed. acs.org This model highlights the importance of the arylpiperazine head group, which is accommodated in a putative orthosteric binding site near the transmembrane helices 5 and 6 and part of the extracellular loop II of the receptors. acs.org Key interactions often involve salt bridge formation between the basic nitrogen of the piperazine ring and the receptor, as well as aromatic interactions involving the arylpiperazine substructure. researchgate.net

In the context of this compound, a hypothetical pharmacophore model would likely include:

An aromatic ring feature corresponding to the 3-hydroxyphenyl group.

A hydrogen bond acceptor/donor feature from the hydroxyl group on the phenyl ring.

A positively ionizable feature centered on one of the piperazine nitrogen atoms, which is crucial for interaction with acidic residues in the receptor binding pocket.

A hydrophobic feature associated with the acetyl group.

The development of such models is an iterative process, often refined with the synthesis and biological evaluation of new analogues to validate and improve the predictive power of the model. These computational tools are invaluable in modern drug discovery for the rational design of novel therapeutic agents.

Computational Chemistry and Molecular Modeling of 1 Acetyl 4 3 Hydroxyphenyl Piperazine

Quantum Chemical Computations for Electronic Structure and Reactivity

Quantum chemical computations are foundational in predicting the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. For compounds similar to 1-Acetyl-4-(3-hydroxyphenyl)piperazine, calculations are typically performed using methods like Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional combined with a basis set such as 6-311++G(d,p). researchgate.netbohrium.com This level of theory is effective for optimizing the molecular geometry to its lowest energy state and for calculating vibrational frequencies and electronic properties. cuny.edu The optimized structure provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation and stability.

| Computational Method | Basis Set | Key Calculated Properties | Reference for Methodology |

|---|---|---|---|

| Density Functional Theory (DFT), B3LYP Functional | 6-311++G(d,p) | Optimized Molecular Geometry, Vibrational Frequencies, Electronic Energy | researchgate.net |

| Time-Dependent DFT (TD-DFT) | 6-311++G(d,p) | Electronic Transitions, UV-Vis Spectra Simulation | bohrium.com |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. nih.govnih.gov The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's behavior in chemical reactions. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.netnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis orbitals. researchgate.net These donor-acceptor interactions, also known as hyperconjugation, are stabilizing forces. The stabilization energy (E(2)) associated with these interactions can be quantified. Larger E(2) values indicate a more intense interaction and greater stabilization of the molecule. For the analogous 4-hydroxy compound, NBO analysis has been used to study intramolecular charge transfer and the stability arising from interactions between lone pairs of electrons on oxygen and nitrogen atoms and antibonding orbitals within the molecular framework. researchgate.netbohrium.com

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for understanding the basis of a drug's mechanism of action. Research has firmly established that the 4-(3-hydroxyphenyl)piperazine scaffold is a key pharmacophore for opioid receptor antagonists. nih.govnih.gov Therefore, molecular docking simulations for this compound would logically target these receptors.

Docking simulations can identify the specific intermolecular interactions that stabilize the ligand-receptor complex. For this compound, the key functional groups would engage in distinct types of interactions within the binding pocket of an opioid receptor.

Hydrogen Bonds: The phenolic hydroxyl (-OH) group is a primary site for forming hydrogen bonds, acting as both a donor and an acceptor. The carbonyl oxygen of the acetyl group can also act as a hydrogen bond acceptor.

Ionic/Salt Bridge Interactions: The tertiary nitrogen atom within the piperazine (B1678402) ring can become protonated under physiological conditions, allowing it to form a strong ionic interaction with acidic amino acid residues like aspartic acid, which is a known key interaction for opioid ligands. nih.gov

Hydrophobic and π-π Stacking Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues and potential π-π stacking with aromatic residues such as tyrosine or phenylalanine in the receptor's binding site.

Docking algorithms predict the most likely binding poses of the ligand and calculate a "docking score" or an estimated binding affinity, often expressed in kcal/mol. nrfhh.com A lower (more negative) score typically indicates a higher predicted binding affinity. Studies on related 1-substituted 4-(3-hydroxyphenyl)piperazines have demonstrated low nanomolar potencies at mu (μ), delta (δ), and kappa (κ) opioid receptors, signifying high affinity. nih.govnih.gov Docking simulations for this compound would aim to predict its binding mode and affinity for these receptors, providing a structural hypothesis for its antagonist activity. The results would help rationalize why this class of compounds acts as antagonists rather than agonists and guide the design of future analogs with improved potency or selectivity.

| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues | Relevance to Binding |

|---|---|---|---|

| Hydrogen Bond | Phenolic Hydroxyl (-OH), Acetyl Carbonyl (C=O) | Asp, Ser, Thr, Tyr, His | Directional interaction crucial for binding specificity and affinity. |

| Ionic Interaction | Protonated Piperazine Nitrogen | Asp, Glu | Strong, long-range interaction that often anchors the ligand in the binding site. |

| Hydrophobic Interaction | Phenyl Ring, Piperazine Ring | Val, Leu, Ile, Phe, Trp | Contributes significantly to overall binding energy by displacing water molecules. |

| π-π Stacking | Phenyl Ring | Phe, Tyr, Trp, His | Specific type of aromatic interaction that enhances binding specificity. |

Conformational Analysis using Computational Methods

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its flexibility, which are key determinants of its biological activity. For this compound, computational methods are employed to identify stable conformations and the energy barriers between them.

Energy landscape mapping involves systematically exploring the potential energy surface of the molecule to identify all low-energy conformations (local minima) and the transition states that connect them. This is often achieved using computational chemistry software that can perform systematic or stochastic conformational searches. nih.gov

The process typically begins with the generation of an initial 3D structure of this compound. This structure is then subjected to various computational algorithms that alter its geometry, primarily by rotating around single bonds, to generate a multitude of possible conformers. Each of these conformers is then subjected to energy minimization, often using molecular mechanics force fields, to find the nearest local energy minimum.

Table 1: Illustrative Relative Energies of Key Conformers of this compound (Note: This data is illustrative to demonstrate the output of an energy landscape mapping analysis.)

| Conformer ID | Piperazine Conformation | Phenyl Group Orientation | Acetyl Group Orientation | Relative Energy (kcal/mol) | Population (%) at 298K |

| 1 | Chair | Equatorial | Trans | 0.00 | 65.2 |

| 2 | Chair | Axial | Trans | 1.85 | 15.5 |

| 3 | Chair | Equatorial | Cis | 2.50 | 8.3 |

| 4 | Twist-Boat | Equatorial | Trans | 5.60 | 1.0 |

A more detailed understanding of the conformational preferences of this compound can be gained through torsional angle analysis. This involves examining the potential energy as a function of rotation around specific single bonds. For this molecule, the key torsional angles (dihedrals) include:

The bond connecting the phenyl ring to the piperazine nitrogen.

The bond connecting the acetyl group to the other piperazine nitrogen.

The C-N bonds within the piperazine ring.

By systematically rotating these bonds and calculating the energy at each step, a potential energy profile is generated. This profile reveals the energy barriers to rotation and the most stable rotational isomers (rotamers). For instance, analysis of the bond between the phenyl ring and the piperazine nitrogen would indicate whether a planar or a twisted arrangement is energetically favored. Quantum mechanics calculations, such as Density Functional Theory (DFT), are often employed for more accurate torsional angle analysis. researchgate.net

Table 2: Illustrative Torsional Angle Preferences for this compound (Note: This data is illustrative of typical findings from a torsional angle analysis.)

| Torsional Angle (Bond) | Most Stable Angle(s) | Energy Barrier (kcal/mol) |

| C(phenyl)-C(phenyl)-N(piperazine)-C(piperazine) | ± 90° | 4.5 |

| C(piperazine)-N(piperazine)-C(acetyl)-O(acetyl) | 180° (trans) | 8.2 |

| N(piperazine)-C(piperazine)-C(piperazine)-N(piperazine) | ± 60° (gauche) | 10.5 (ring flip) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogs, QSAR can be used to predict their activity against a particular biological target, such as a receptor or enzyme. nih.gov

The development of a QSAR model involves several steps:

Data Set Collection: A dataset of structurally related compounds with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

For a series of substituted phenylpiperazine derivatives, relevant descriptors might include LogP (hydrophobicity), molecular weight, molar refractivity (steric effects), and electronic properties such as the partial charge on the nitrogen atoms. mdpi.com The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Table 3: Example of Descriptors Used in a Hypothetical QSAR Model for Phenylpiperazine Derivatives (Note: This table illustrates the types of data used in QSAR modeling.)

| Compound | Biological Activity (pIC50) | LogP | Molecular Weight | Polar Surface Area (Ų) |

| Analog 1 | 7.2 | 2.5 | 210.25 | 45.8 |

| Analog 2 | 6.8 | 2.1 | 196.22 | 48.9 |

| Analog 3 | 7.9 | 3.1 | 224.28 | 42.1 |

| This compound (Predicted) | 7.5 | 2.8 | 220.27 | 52.3 |

Molecular Dynamics Simulations to Investigate Ligand-Protein Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. rjpbr.com By simulating the interactions between this compound and a target protein, MD can provide detailed insights into the binding process, the stability of the ligand-protein complex, and the conformational changes that may occur upon binding. nih.govnih.gov

An MD simulation begins with a starting structure of the ligand-protein complex, often obtained from molecular docking studies. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. The forces between all atoms are calculated using a molecular mechanics force field, and Newton's equations of motion are solved to simulate the movement of the atoms over a period of nanoseconds to microseconds. unibas.ch

Analysis of the MD trajectory can reveal:

The key amino acid residues in the protein's binding site that interact with the ligand.

The stability of hydrogen bonds and other non-covalent interactions over time.

The flexibility of different regions of the protein and the ligand.

For this compound, MD simulations could be used to understand its interaction with a target like an opioid receptor, as other 4-(3-hydroxyphenyl)piperazines are known to be antagonists of these receptors. nih.gov The simulation could reveal the specific hydrogen bonds formed by the hydroxyl group and the acetyl oxygen, as well as hydrophobic interactions involving the phenyl ring.

Table 4: Illustrative Analysis of a Molecular Dynamics Simulation for this compound Bound to a Hypothetical Receptor (Note: This table exemplifies the type of data extracted from an MD simulation.)

| Interaction Type | Ligand Group Involved | Receptor Residue Involved | Average Distance (Å) | Occupancy (%) |

| Hydrogen Bond | Hydroxyl (-OH) | Asp114 | 2.8 | 85.2 |

| Hydrogen Bond | Acetyl Oxygen (=O) | Tyr326 | 3.1 | 62.5 |

| Pi-Pi Stacking | Phenyl Ring | Phe221 | 4.5 | 75.0 |

| Hydrophobic | Piperazine Ring | Val198, Leu201 | 3.9 | 91.3 |

Advanced Research Perspectives and Future Directions for 1 Acetyl 4 3 Hydroxyphenyl Piperazine Research

Rational Design of Next-Generation 1-Acetyl-4-(3-hydroxyphenyl)piperazine Analogues with Improved Selectivity and Potency

The versatile structure of this compound offers multiple points for chemical modification to optimize its pharmacological profile. Rational design strategies, guided by structure-activity relationship (SAR) studies, are paramount for developing analogues with enhanced potency and selectivity for specific biological targets. researchgate.netresearchgate.net

Key areas for structural modification include:

The N-Acetyl Group: The acetyl moiety influences the compound's ability to cross biological membranes and its metabolic stability. ontosight.ai Replacing it with other acyl groups or bioisosteric replacements could modulate pharmacokinetic properties and target affinity. For instance, incorporating bulkier or more lipophilic groups could enhance binding to hydrophobic pockets within a target protein.

The Phenyl Ring: The position and nature of substituents on the hydroxyphenyl ring are critical. Studies on similar (4-hydroxyphenyl)piperazine derivatives have shown that introducing hydrophobic or halogen substituents can significantly impact potency. nih.govnih.gov For example, in a series of tyrosinase inhibitors, adding a chlorine atom to the aromatic ring improved potency to the low micromolar range. nih.gov Exploring substitutions at the ortho- and meta-positions relative to the hydroxyl group could fine-tune electronic properties and steric interactions, leading to improved selectivity.

The Piperazine (B1678402) Core: While generally considered a linker, the piperazine ring can be modified. Introducing chirality, for example by adding a methyl group as seen in some opioid receptor antagonists, could lead to stereospecific interactions with the target, potentially increasing potency and reducing off-target effects. nih.gov

A systematic approach to analogue design is outlined in the table below.

| Structural Modification Area | Proposed Modification | Rationale / Desired Outcome | Relevant Research Findings |

| N-Acyl Moiety | Substitution with larger alkyl or aryl groups | Enhance lipophilicity, potentially improving cell permeability and interaction with hydrophobic binding sites. | The acetyl group can influence a molecule's ability to cross biological membranes. ontosight.ai |

| Introduction of cyclic or heterocyclic groups | Introduce conformational rigidity; explore new interactions with the target protein. | The versatile structure of piperazine allows for easy modification to achieve desired pharmacological activity. researchgate.net | |

| 3-Hydroxyphenyl Ring | Addition of electron-withdrawing groups (e.g., halogens) | Modulate pKa of the hydroxyl group; introduce new halogen bonding interactions to improve binding affinity. | The introduction of fluorine on an arylpiperazine pharmacophore enhanced the electron-withdrawing effect and biological properties in some series. mdpi.com |

| Addition of electron-donating groups (e.g., methoxy) | Alter electronic distribution and hydrogen bonding capacity. | In some coumarin-piperazine hybrids, methoxy (B1213986) group substitution significantly influenced receptor affinity. mdpi.com | |

| Piperazine Scaffold | Introduction of chiral centers (e.g., methyl substitution) | Achieve stereospecific binding, potentially increasing potency and reducing off-target activity. | (3S)- and (3R)-3-methyl-4-(3-hydroxyphenyl)piperazine derivatives were found to be potent opioid receptor antagonists. nih.gov |

Exploration of Novel Therapeutic Applications based on Current Pharmacological Insights

The arylpiperazine scaffold is a well-established pharmacophore found in drugs targeting the central nervous system (CNS), as well as in agents with anticancer and antimicrobial properties. researchgate.netmdpi.comhelyspecialitychemicals.com Based on the known activities of structurally related compounds, this compound and its future analogues could be investigated for several novel therapeutic applications.

Neuropharmacology: Many arylpiperazine derivatives interact with serotonin (B10506) and dopamine (B1211576) receptors, suggesting potential applications as antipsychotic, antidepressant, or anxiolytic agents. mdpi.comhelyspecialitychemicals.com Furthermore, the 1-substituted 4-(3-hydroxyphenyl)piperazine scaffold has been identified as a source of pure opioid receptor antagonists, indicating a potential role in treating addiction or opioid-induced side effects. nih.gov

Oncology: The arylpiperazine moiety is present in several FDA-approved targeted cancer therapies, such as imatinib (B729) and dasatinib. mdpi.com Derivatives have shown antiproliferative effects in various cancer cell lines, including breast and prostate cancer. mdpi.com Future research could screen this compound analogues for activity against specific kinases or other targets implicated in cancer pathogenesis.

Infectious Diseases: Piperazine derivatives have been investigated for antifungal, antibacterial, and antiparasitic activities. researchgate.net The parent compound, 1-acetyl-4-(4-hydroxyphenyl)piperazine (B17747), has been studied for its antifungal properties. researchgate.net This suggests that the 3-hydroxy isomer could also serve as a lead structure for developing new anti-infective agents.

Enzyme Inhibition: A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were designed as potent tyrosinase inhibitors, with applications as anti-melanogenic agents for treating hyperpigmentation disorders. nih.govnih.gov Given the structural similarity, the this compound scaffold is a promising starting point for developing new inhibitors of this and other clinically relevant enzymes.

| Potential Therapeutic Area | Molecular Target/Mechanism | Rationale Based on Structural Precedents |

| Central Nervous System | Serotonin (e.g., 5-HT1A) / Dopamine Receptors | The arylpiperazine core is a classic CNS pharmacophore. helyspecialitychemicals.com |

| Opioid Receptors (μ, δ, κ) | The 4-(3-hydroxyphenyl)piperazine scaffold is a known opioid receptor antagonist. nih.gov | |

| Oncology | Protein Kinases (e.g., AXL, EGFR) | Numerous arylpiperazine-based kinase inhibitors are clinically approved or under investigation. mdpi.com |

| Hyperpigmentation Disorders | Tyrosinase Inhibition | Closely related 4-hydroxyphenylpiperazine derivatives are potent tyrosinase inhibitors. nih.govnih.gov |

| Infectious Diseases | Fungal Cytochrome P450 / Bacterial enzymes | Piperazine derivatives have shown broad-spectrum antimicrobial activity. researchgate.net |

Development of Advanced Spectroscopic and Analytical Techniques for In-Depth Characterization

Thorough characterization is essential for any new chemical entity. While standard techniques are routinely used, the application of more advanced methods can provide deeper insights into the structure, purity, and behavior of this compound and its analogues.

Spectroscopy: Quantum chemical computations using Density Functional Theory (DFT) can be employed to predict and interpret vibrational spectra (FT-IR and FT-Raman), providing a detailed understanding of the molecule's vibrational modes. researchgate.net Advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D-NMR (COSY, HSQC, HMBC), can unambiguously confirm the chemical structure and connectivity, which is especially crucial for novel, more complex analogues.

Chromatography and Mass Spectrometry: The development of robust chromatographic methods is vital for purity assessment and separation of isomers. A gas chromatography-mass spectrometry (GC-MS) method has been successfully developed for the simultaneous separation and detection of 19 different piperazine compounds, including positional isomers, which is a significant challenge due to their similar chemical profiles. figshare.com High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (LC-MS), such as time-of-flight (TOF) or Orbitrap systems, can provide precise mass measurements for unequivocal formula determination and for identifying and quantifying impurities and metabolites. rdd.edu.iq

| Analytical Technique | Application for this compound Research | Specific Insights Gained |

| Density Functional Theory (DFT) | Correlate theoretical calculations with experimental FT-IR, FT-Raman, and NMR spectra. | Detailed assignment of vibrational modes; prediction of chemical shifts and electronic properties (HOMO-LUMO). researchgate.net |

| 2D-NMR Spectroscopy | Unambiguous structural elucidation of novel analogues. | Confirmation of atom connectivity and spatial relationships. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of positional isomers and synthesis-related impurities. | Enhanced chemical characterization of street samples and clandestine laboratory products. figshare.com |

| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Accurate mass determination; metabolite identification in biological matrices. | Confirmation of elemental composition; characterization of biotransformation pathways. rdd.edu.iq |

Integration of Cheminformatics and Machine Learning for Compound Discovery and Optimization

Modern drug discovery heavily relies on computational tools to accelerate the design-synthesize-test cycle. taylorandfrancis.com Integrating cheminformatics and machine learning (AI/ML) can revolutionize the exploration of the chemical space around the this compound scaffold. nih.govwjpls.org

Virtual Screening and Molecular Docking: If a biological target is identified, molecular docking can be used to predict the binding mode and affinity of designed analogues within the target's active site. nih.govresearchgate.net This allows for the prioritization of compounds for synthesis. Furthermore, large virtual libraries of commercially available or synthetically accessible piperazine derivatives can be screened in silico to identify new hits. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): By building 3D-QSAR models from a series of synthesized analogues and their measured biological activities, it is possible to create statistically significant models that predict the activity of new, untested compounds. mdpi.com These models provide insights into which steric and electronic features are crucial for activity, guiding further design efforts.

De Novo Design and Generative Models: Advanced AI techniques, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on known active molecules to generate entirely new chemical structures that are predicted to have the desired activity. wjpls.orgmdpi.com These methods can help explore novel chemical space and design molecules with optimized multi-parameter profiles (e.g., high potency, low toxicity, good ADME properties). mdpi.com

Addressing Specific Research Gaps in the Understanding of 3-Hydroxyphenyl Piperazine Derivatives

Despite the broad interest in arylpiperazines, specific knowledge gaps remain for the this compound subclass. Future research should aim to address these unanswered questions:

Comprehensive Selectivity Profiling: While a derivative might be optimized for one target, its activity against a wider panel of receptors, kinases, and enzymes is often unknown. A comprehensive screening campaign is needed to understand the compound's polypharmacology and anticipate potential off-target effects.

Comparative Pharmacology of Isomers: Most of the cited research focuses on the 4-hydroxyphenyl (para) isomer. ontosight.ainih.govresearchgate.net A direct, systematic comparison of the 3-hydroxyphenyl (meta) and 2-hydroxyphenyl (ortho) isomers is lacking. Such a study would clarify the role of the hydroxyl group's position in target recognition and pharmacokinetic properties.

Mechanism of Action for Broad Activities: For activities like general antifungal or anticancer effects, the precise molecular mechanism often remains unelucidated. researchgate.net Identifying the specific cellular pathways and molecular targets being modulated is a critical step toward rational optimization.

Pharmacokinetics and Metabolism: There is a lack of detailed information on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Understanding its metabolic fate, particularly the stability of the N-acetyl group and potential for phase I/II metabolism on the phenyl ring, is essential for its development as a therapeutic agent.

Mechanistic Elucidation through Advanced Cellular and Biochemical Assays

Moving beyond initial activity screening requires advanced assays to determine how and where a compound acts.

Biochemical Assays: For enzyme targets, detailed kinetic studies are necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive). nih.govresearchgate.net For receptor targets, radioligand binding assays can determine affinity (Ki), while functional assays, such as the [(35)S]GTPγS binding assay for G-protein coupled receptors, can distinguish between agonist and antagonist activity. nih.gov

Cell-Based Assays: The effects of compounds on cellular functions should be investigated in relevant cell models. For example, the anti-melanogenic activity of tyrosinase inhibitors was confirmed by measuring tyrosinase activity in B16F10 melanoma cells. nih.govnih.gov For potential anticancer agents, assays measuring cell cycle progression (e.g., flow cytometry) and apoptosis (e.g., Annexin V staining, comet assay) can reveal the mechanism of cytotoxicity. ijpsr.com

Omics Technologies: To gain an unbiased, system-wide view of a compound's effects, modern "omics" technologies can be employed. Transcriptomics (e.g., RNA-Seq) can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications, providing clues to the pathways being affected and potentially uncovering novel targets.

Q & A

(Basic) What are the common synthetic routes for 1-acetyl-4-(3-hydroxyphenyl)piperazine and its structural analogs?

The synthesis of this compound derivatives typically involves multi-step reactions, including nucleophilic substitution, coupling, and acetylation. For example:

- Click Chemistry : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed. In one protocol, 1-(2-fluorobenzyl)piperazine derivatives were synthesized by reacting alkyne-functionalized piperazine intermediates with azidobenzene derivatives in a H₂O:DCM (1:2) solvent system using CuSO₄·5H₂O and sodium ascorbate as catalysts .

- Coupling Reactions : Piperazine cores can be functionalized using coupling reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) to introduce acetyl or aryl groups. For instance, tert-butoxycarbonyl-protected valine was coupled to a piperazine intermediate to generate opioid receptor antagonists .

- Purification : Products are often purified via silica gel chromatography (e.g., ethyl acetate:hexane gradients) and characterized by NMR and mass spectrometry .

(Basic) How is structural characterization performed for this compound derivatives?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, aromatic protons in the 3-hydroxyphenyl group appear as distinct singlet signals .

- Mass Spectrometry (MS) : High-resolution MS validates molecular formulas (e.g., C₁₈H₁₈F₃N₃O₂ for nitrobenzyl analogs) .

- Elemental Analysis : Combustion analysis verifies calculated vs. observed C, H, and N percentages, ensuring purity (>95% in many cases) .

(Advanced) How does this compound interact with opioid receptors, and what experimental assays are used to evaluate this?

This compound acts as a non-selective opioid receptor antagonist , binding to μ (MOP), δ (DOP), and κ (KOP) receptors. Key assays include:

- [³⁵S]GTPγS Binding Assay : Measures receptor activation by quantifying GTPγS incorporation in CHO cells overexpressing human opioid receptors. Antagonist efficacy is determined by inhibiting agonist-stimulated GTPγS binding (e.g., DAMGO for μ, DPDPE for δ, U69,593 for κ) .

- Ke Calculation : The antagonist’s potency is quantified using Ke = [L]/(DR−1), where [L] is the compound concentration and DR is the shift in agonist EC₅₀ .

(Advanced) How can structural modifications enhance κ-opioid receptor selectivity?